molecular formula C20H27N5O4 B2524737 8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-63-8

8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2524737
CAS RN: 941873-63-8
M. Wt: 401.467
InChI Key: QJXGLPHPVGTLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality 8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Purine Derivatives

  • New Purinediones Synthesis : Research on the synthesis of new [c,d]-fused purinediones, which are similar in structure to the compound , demonstrates the versatility of purine derivatives in chemical synthesis. These compounds were obtained either through a four-step synthesis starting from certain pyrimidine diones or via alternative processes involving intramolecular alkylation. Such studies highlight the potential of purine derivatives in the development of new chemical entities with specific properties (Šimo et al., 1995).

  • Antioxidant Activity of Purine Analogues : The synthesis and evaluation of antioxidant activities of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants reveal the biochemical potential of modified purine structures. These compounds were studied for their effects on blood coagulation parameters, indicating the relevance of purine derivatives in medical chemistry research (Hakobyan et al., 2020).

Biological Activity and Applications

  • Urease Inhibition by Purine Derivatives : A study on the synthesis and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which share a similar purine base structure, demonstrates the potential of purine derivatives in inhibiting enzymatic activity. This research is indicative of the therapeutic and agricultural applications of such compounds, with some derivatives showing significant activity (Rauf et al., 2010).

  • Bromophenols and Purine Derivatives from Algae : The isolation of bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides, including purine derivatives, suggests the natural occurrence and bioactivity of such compounds. This work underscores the potential of purine derivatives in the discovery of new natural products with unique biological activities (Ma et al., 2007).

properties

IUPAC Name

3-methyl-7-(2-phenoxyethyl)-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-14(2)28-12-7-10-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)11-13-29-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXGLPHPVGTLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

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